Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, commonly known as sodium benzoate, is a widely used food preservative with bacteriostatic and fungistatic properties. It is also recognized for its pharmacological potential, particularly as a D-amino acid oxidase (DAO) inhibitor. This compound has been the subject of various clinical trials and studies due to its potential therapeutic effects on a range of disorders, including schizophrenia, cognitive impairments, and Alzheimer's disease123.
The synthesis of sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is achieved through a multi-step process. A key intermediate in the synthesis is diethyl N-isonipecotinoyl-L-glutamate. This intermediate is then reacted with 2-amino-5-bromomethyl-3-cyanopyrazine to yield diethyl N-(N-[(2-amino-3-cyanopyrazin-5-yl)methyl]isonipecotinoyl)-L-glutamate. Cyclization of this compound with guanidine, followed by hydrolysis of blocking groups, ultimately yields sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate. []
Sodium benzoate functions as a DAO inhibitor, which leads to an increase in the levels of D-amino acids. These amino acids are co-agonists of the N-methyl-D-aspartate receptor (NMDAR), and their increased levels enhance NMDAR-mediated neurotransmission. This mechanism is particularly relevant in the context of neurological disorders where NMDAR hypofunction is implicated, such as schizophrenia and Alzheimer's disease13. Additionally, sodium benzoate's impact on the immune system has been observed, with studies indicating its immunomodulatory potential at non-cytotoxic doses6.
Clinical trials have demonstrated that sodium benzoate, when used as an add-on treatment to antipsychotic medications, can significantly improve symptom domains and neurocognition in patients with chronic schizophrenia. A study in Taiwan showed a 21% improvement in the Positive and Negative Syndrome Scale (PANSS) total score and large effect sizes in various symptom scales after six weeks of treatment with sodium benzoate1. Another study found that sodium benzoate improved the symptomatology of patients with clozapine-resistant schizophrenia, suggesting its potential as an adjunctive therapy4.
Sodium benzoate has been found to improve cognitive functions in patients with early-phase Alzheimer's disease and mild cognitive impairment (MCI). A randomized, double-blind, placebo-controlled trial reported improvements in the Alzheimer's Disease Assessment Scale-cognitive subscale and global function after 24 weeks of treatment with sodium benzoate3. Furthermore, sodium benzoate's influence on brain function has been evaluated using functional magnetic resonance imaging, showing changes in brain activity correlated with improvements in working memory and verbal learning2.
In the treatment of late-life depression, sodium benzoate has been compared with sertraline, a selective serotonin reuptake inhibitor, and placebo. The study found that sodium benzoate substantially improved perceived stress scores and cognitive function, enhancing treatment adherence among patients5.
Sodium benzoate has been shown to possess immunomodulatory properties. It can suppress the proliferation of stimulated splenocytes and downregulate the expression of various T and B cell receptors and cytokines, indicating its potential impact on the immune response6. Additionally, it has been observed to affect the function of polymorphonuclear leukocytes, impairing their bactericidal function7.
Studies have also explored the environmental and genetic toxicity of sodium benzoate. It induced reproductive and metabolic changes in the freshwater fish Anabas testudineus, affecting male reproductive toxicity and hepatic metabolic enzymes10. Moreover, sodium benzoate has been associated with micronucleus formation, chromosome breaks, and potential mutagenic and cytotoxic effects in lymphocytes9.
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2